3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine
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Description
3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine is a useful research compound. Its molecular formula is C22H22F2N4O2S and its molecular weight is 444.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
- Synthesis of Bioactive Derivatives: Piperazine and pyridazine derivatives are actively synthesized for their potential bioactivity. For instance, bioactive sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized, showcasing antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016). This highlights the compound's relevance in developing new treatments and interventions.
Antimicrobial and Anticancer Applications
Antimicrobial Properties
Piperazine derivatives have shown promise in antimicrobial applications. For instance, certain synthesized piperazine derivatives exhibited significant antibacterial, antifungal, and anthelmintic activity (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019). These findings suggest the compound's potential in addressing various infections and diseases.
Anticancer Potential
Some piperazine derivatives have demonstrated anticancer activity. A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and showed antiproliferative effects against human cancer cell lines, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). This opens up avenues for the compound's use in cancer therapy and research.
Structural Studies and Computational Analysis
- Crystal Structure and Computational Analysis: Detailed structural studies and computational analyses of piperazine derivatives provide insights into their chemical properties and potential applications. For instance, the crystal structure of certain piperazine derivatives was determined, and density functional theory calculations were carried out to understand their chemical behavior, indicating the compound's significance in medicinal chemistry (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021). These analyses are crucial for further drug development and material science research.
Properties
IUPAC Name |
3-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(2,4-dimethylphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c1-15-3-5-18(16(2)13-15)20-7-8-22(26-25-20)27-9-11-28(12-10-27)31(29,30)21-14-17(23)4-6-19(21)24/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULBUAJLTWNVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.